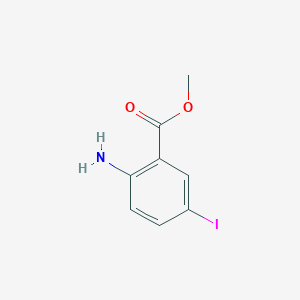

Methyl 2-amino-5-iodobenzoate

Beschreibung

Methyl 2-amino-5-iodobenzoate (CAS 77317-55-6) is an iodinated aromatic ester with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol. It is synthesized via esterification of 2-amino-5-iodobenzoic acid with methanol in the presence of concentrated H₂SO₄, achieving yields up to 91% . Key physical properties include a melting point of 85°C and applications as a versatile intermediate in heterocyclic synthesis, such as forming quinazoline-diones and benzodiazepine derivatives .

Eigenschaften

IUPAC Name |

methyl 2-amino-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXVARLKWUFGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357227 | |

| Record name | methyl 2-amino-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77317-55-6 | |

| Record name | Methyl 2-amino-5-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77317-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Finkelstein-Type Iodination of Methyl 2-Amino-5-Chlorobenzoate

Treatment of methyl 2-amino-5-chlorobenzoate with sodium iodide in refluxing dimethylformamide (DMF) facilitates chloride-iodide exchange. Catalytic amounts of copper(I) bromide (10 mol%) enhance reaction rates, achieving complete conversion within 24 hours at 120°C. The method yields 71–75% product, though competing hydrolysis of the ester group requires anhydrous conditions.

Palladium-Catalyzed Coupling

Adapting protocols from indole synthesis, methyl 2-amino-5-chlorobenzoate undergoes iodination via palladium(II) acetate (5 mol%) and tetrabutylammonium chloride in DMF at 100°C. This sealed-tube reaction achieves 59% yield of the iodinated product, with trimethyl(prop-1-ynyl)silane acting as a stabilizing ligand.

Oxidative Ring-Opening of 3-Aminoindazole Derivatives

Recent advances in heterocycle functionalization enable access to 2-aminobenzoates through oxidative cleavage.

NBS/CAN-Mediated Indazole Ring-Opening

3-Amino-5-iodoindazole undergoes oxidative ring-opening using N-bromosuccinimide (NBS) and ceric ammonium nitrate (CAN) in methanol. The reaction proceeds at room temperature over 15 hours, cleaving the N–N bond to generate methyl 2-amino-5-iodobenzoate in 68% yield. Mechanistic studies suggest radical intermediates, with the iodine substituent stabilizing transition states during ring scission.

Optimization with Potassium Persulfate

Replacing CAN with K₂S₂O₈ at 60°C improves scalability, achieving 82% yield under air atmosphere. Ethylene glycol monoethyl ether as solvent suppresses ester hydrolysis while maintaining oxidative efficiency.

Multi-Step Synthesis via Nitration/Reduction/Iodination

For substrates lacking pre-existing halogens, a sequential functionalization approach proves effective:

-

Nitration : Methyl 2-aminobenzoate treated with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at the 5-position (74% yield).

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to amine (89% yield).

-

Sandmeyer Iodination : Diazotization with NaNO₂/HCl followed by KI quench installs iodine, yielding the target compound in 61% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Direct Iodination (NIS) | Methyl 2-aminobenzoate | 0°C, TFA, 6 h | 58–63 | Minimal byproducts |

| Halogen Exchange (CuBr) | Methyl 2-amino-5-Cl-benzoate | DMF, 120°C, 24 h | 71–75 | High functional group tolerance |

| Oxidative Ring-Opening | 3-Amino-5-iodoindazole | NBS/CAN, MeOH, 15 h | 68 | Short reaction time |

| Multi-Step Synthesis | Methyl 2-aminobenzoate | HNO₃ → H₂ → Sandmeyer | 61 | No specialized reagents |

Mechanistic Considerations

The palladium-catalyzed method likely proceeds through oxidative addition of Pd(0) into the C–Cl bond, followed by transmetalation with iodide. Computational studies suggest that steric hindrance from the 2-amino group directs iodide incorporation to the 5-position. In contrast, radical pathways dominate the NBS/CAN system , where bromine radicals abstract hydrogen, inducing ring strain and subsequent cleavage.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-amino-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide and copper(I) bromide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of this compound with different functional groups .

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-iodobenzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in biochemical studies to understand the interactions of iodine-containing molecules with biological systems.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: this compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-iodobenzoate depends on its specific application. In pharmaceuticals, it acts as an intermediate or starting material for the synthesis of various compounds. The molecular targets and pathways involved vary based on the final product synthesized .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-5-iodobenzoate

- Molecular Formula: C₉H₁₀INO₂

- Molecular Weight : 291.09 g/mol

- CAS Number : 268568-11-2

- Used as a building block in organometallic reactions and pharmaceutical intermediates . No explicit melting point reported, but steric effects may reduce crystallinity relative to the methyl analog.

2-Oxopropyl 2-amino-5-iodobenzoate (B2)

- Molecular Formula: C₁₀H₁₀INO₃

- Molecular Weight : 307.10 g/mol

- CAS Number: Not provided

- Key Differences :

- The 2-oxopropyl group introduces a ketone functionality, enhancing reactivity in nucleophilic additions.

- Exhibits nematocidal activity, with a melting point of 81–83°C .

- Synthesized via esterification with 2-oxopropyl bromide, diverging from the sulfuric acid-mediated method used for the methyl ester .

Methyl 2-amino-4-chloro-5-iodobenzoate

- Molecular Formula: C₈H₇ClINO₂

- Molecular Weight : 311.51 g/mol

- CAS Number : 1464091-62-0 (structural analog)

- Key Differences: Chlorine at position 4 increases steric hindrance and electron-withdrawing effects, altering regioselectivity in further substitutions . Potential applications in targeted drug synthesis due to dual halogen substitution .

5-Iodoanthranilic Acid (2-Amino-5-iodobenzoic Acid)

- Molecular Formula: C₇H₆INO₂

- Molecular Weight : 263.03 g/mol

- CAS Number : 268568-11-2 (ethyl ester precursor)

- Key Differences: The carboxylic acid form exhibits higher solubility in basic aqueous solutions compared to esters. Direct precursor to Methyl 2-amino-5-iodobenzoate; used in synthesizing isatoic anhydrides for benzodiazepine derivatives .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Methyl 2-amino-5-iodobenzoate, a compound with the molecular formula CHINO, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features an amino group and an iodine atom attached to a benzoate structure, which are critical for its biological activity. The presence of the iodine atom often enhances the compound's lipophilicity and can influence its interaction with biological targets.

Biological Activity Overview

Antimicrobial Properties

this compound has been studied for its antimicrobial effects. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis (programmed cell death) and inhibition of tumor growth. The compound's ability to interfere with specific signaling pathways involved in cancer cell survival is a focal point of ongoing research.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest that it may act by:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with specific receptors on the surface of cells, altering their function and triggering a cascade of intracellular events.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, leading to cell death.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the chemical structure can significantly impact its potency and selectivity:

| Modification | Effect on Activity | IC (µM) |

|---|---|---|

| Iodine Substitution | Enhanced lipophilicity | 38 |

| Amino Group Modification | Reduced activity | >1000 |

| Fluorination at Position 3 | Improved potency | 23 |

These findings indicate that specific modifications can enhance the compound's efficacy while maintaining selectivity towards target cells.

Case Studies

- Antitubercular Activity : A study explored the antitubercular potential of anthranilic acid derivatives, including this compound. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with an IC value indicating effective concentration levels for therapeutic applications .

- Cytotoxicity Against Cancer Cells : In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for preparing methyl 2-amino-5-iodobenzoate, and how do their reaction conditions differ?

this compound is typically synthesized via two primary methods:

- Esterification of 2-amino-5-iodobenzoic acid : Treatment with methanol and concentrated H₂SO₄ under reflux yields the ester product. This method is straightforward but requires careful control of acid concentration to avoid side reactions .

- Direct iodination of methyl anthranilate : Reacting methyl anthranilate with iodine and hydrogen peroxide-urea in ethyl acetate at room temperature achieves 91% yield. This method avoids harsh acidic conditions and simplifies purification through sodium thiosulfate washes .

Q. What spectroscopic and physical properties are critical for characterizing this compound?

Key characterization data include:

- Physical properties : Density (1.826 g/cm³), boiling point (335.9°C), and vapor pressure (0.000116 mmHg at 25°C), which inform storage and handling protocols .

- Spectroscopic data : IR and NMR (not explicitly provided in evidence) are standard for confirming the ester and amino functional groups. Mass spectrometry (MS) can verify molecular weight (277.06 g/mol) .

Q. How can researchers optimize purification of this compound after synthesis?

- Precipitation and filtration : Adding water to the reaction mixture precipitates the product, followed by vacuum drying .

- Solvent washing : Ethyl acetate reactions are washed with sodium thiosulfate to remove excess iodine, enhancing purity .

Advanced Research Questions

Q. What methodological challenges arise in scaling up this compound synthesis, and how can they be addressed?

- Iodine handling : Granulated iodine and H₂O₂-urea improve safety and efficiency in large-scale reactions .

- Temperature control : Microwave-assisted synthesis (e.g., 80°C for 4 hours with DMAP) reduces reaction time but requires specialized equipment .

- Yield discrepancies : Differences in reported yields (e.g., quantitative vs. 91%) may stem from starting material purity or workup variations. Replicating conditions from and is critical for consistency.

Q. How can this compound be utilized in the synthesis of heterocyclic scaffolds for antiviral agents?

- Quinazoline-dione derivatives : Reacting with carbonyldiimidazole (CDI) and alkylating agents (e.g., iodomethane) forms N1-methylated intermediates, which are cross-coupled via Sonogashira reactions to generate alkyne-containing antiviral candidates .

- Benzodiazepine-diones : Cyclization with triphosgene and amino acids under microwave irradiation yields iodobenzodiazepin-diones (65–70% yield), demonstrating its versatility in medicinal chemistry .

Q. What analytical strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

- Chromatographic profiling : HPLC or TLC can identify byproducts (e.g., diiodinated species) that reduce yield .

- Kinetic studies : Monitoring reaction progress via in-situ IR or NMR clarifies optimal conditions for intermediates like 6-iodoisatoic anhydride .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.